Regioisomeric Differentiation: N2-Methyl/N5-Methylsulfonyl vs. N5-Methyl/N2-Methylsulfonyl Substitution Pattern
The target compound carries the methyl group at the N2 position and the methylsulfonyl group at the N5 position. The constitutional isomer—(1S,4S)-5-methyl-2-methylsulfonyl-2,5-diazabicyclo[2.2.1]heptane—is explicitly disclosed in U.S. Patent 5,157,125 as an intermediate for optically active quinolone antibacterials [1]. In patent claim language, the N5-methyl/N2-sulfonyl isomer is the operative intermediate, whereas the N2-methyl/N5-sulfonyl arrangement of the target compound positions the sulfonyl group on the nitrogen atom that is ultimately elaborated into the quinolone C7 side chain in alternative synthetic routes [1]. The two isomers are chemically distinct entities with different CAS numbers, InChI keys, and synthetic origins; selection of the incorrect regioisomer leads to a different final compound after downstream functionalization.
| Evidence Dimension | Regiochemistry of N-substitution (position of methyl vs. methylsulfonyl group) |
|---|---|
| Target Compound Data | N2-CH₃, N5-SO₂CH₃ (CAS 134618-07-8, MW 190.26, C₇H₁₄N₂O₂S) |
| Comparator Or Baseline | N5-CH₃, N2-SO₂CH₃ isomer (CAS not assigned in patent; MW 190.26, C₇H₁₄N₂O₂S, same formula, different connectivity) |
| Quantified Difference | Constitutional isomerism: identical molecular formula and mass, but distinct connectivity resulting in different chemical reactivity and biological target compatibility. |
| Conditions | Structural identity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry as per standard characterization protocols. |
Why This Matters
Procurement of the correct regioisomer is essential for faithful reproduction of published synthetic routes; the wrong isomer yields a different final compound, wasting synthetic effort and resources.
- [1] Braish, T. F.; Fox, D. E. Optically active 2-alkyl-2,5-diazabicyclo[2.2.1]heptanes. U.S. Patent 5,157,125, October 20, 1992. View Source
